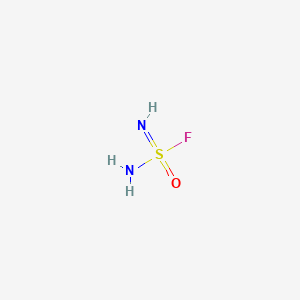

Sulfuramidimidic fluoride

Description

Sulfuramidimidic fluoride (SAIF) is a sulfur(VI)-based compound characterized by a sulfonamide core functionalized with an amidimidic group and a fluoride moiety. Its structure combines the electrophilic sulfur-fluorine bond with the nucleophilic nitrogen-rich amidimidic group, enabling diverse reactivity in click chemistry and medicinal applications . SAIF is synthesized via sulfur(VI) fluoride exchange (SuFEx) reactions, a class of click chemistry known for high efficiency and stability under physiological conditions .

Properties

CAS No. |

25278-01-7 |

|---|---|

Molecular Formula |

FH3N2OS |

Molecular Weight |

98.10 g/mol |

InChI |

InChI=1S/FH3N2OS/c1-5(2,3)4/h(H3,2,3,4) |

InChI Key |

BYIAHUQSQADMPW-UHFFFAOYSA-N |

Canonical SMILES |

NS(=N)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfuramidimidic fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonamides with fluorinating agents. For example, the reaction of sulfonamides with Pyry-BF4 and MgCl2 can produce sulfonyl fluorides, which can then be converted to this compound . Another method involves the use of thionyl fluoride or Xtalfluor-E® to convert sulfonic acids or their salts into sulfonyl fluorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient reaction conditions. The use of transition-metal-free one-pot methods has been demonstrated to be effective for the preparation of sulfonyl fluorides from sulfonates or sulfonic acids . These methods offer high efficiency and compatibility under mild reaction conditions.

Chemical Reactions Analysis

SuFEx Reactivity with Proteins

SAFs form covalent conjugates with proteins through nucleophilic attack by tyrosine (Tyr) or lysine (Lys) residues. Key findings include:

-

Reaction Mechanism : Proximity to cationic residues (e.g., arginine or lysine) lowers the activation barrier by stabilizing the transition state via fluoride ion extraction and pKa modulation of the nucleophile .

-

Selectivity : SAFs react selectively in protein binding pockets. For example:

Table 1 : Protein targets and reactive residues of SAFs

| SAF Compound | Protein Target | Reactive Residue | Functional Consequence |

|---|---|---|---|

| 2 | PARP1 | NAD⁺ site | Irreversible inhibition |

| 9 | EPHX2 | Tyr466 | Active-site modification |

| 13 | MIF | Pro1 | Covalent adduct formation |

Comparative Reactivity in SuFEx Chemistry

SAFs exhibit distinct reactivity compared to other SuFEx electrophiles:

-

Electrophilicity : SAFs are less reactive than arylfluorosulfates due to electron-rich S=NR bonds .

-

Kinetic vs. Thermodynamic Control : SAF conjugation is kinetically controlled, requiring precise alignment of the sulfur center with nucleophilic residues .

Table 2 : Reactivity order of SuFEx electrophiles

| Electrophile Type | Reactivity (Descending Order) |

|---|---|

| Iminosulfur oxydifluoride | –N=SOF₂ > -SO₂F > –OSO₂F |

| Sulfonyl fluorides | Moderate |

| Arylfluorosulfates | High |

Racemization and Stability

SAFs are prone to racemization via fluoride-mediated nucleophilic attack at the sulfur center. Key observations:

-

Racemization Pathways : Tetraalkylammonium fluorides (e.g., TMAF) accelerate racemization by generating free fluoride ions .

-

Mitigation Strategies : Fluoride trapping agents (e.g., tris(pentafluorophenyl)borane) preserve stereochemical integrity during SuFEx reactions .

Limitations and Challenges

Scientific Research Applications

Sulfuramidimidic fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various chemical transformations . In biology and medicine, this compound is employed as a tool to investigate protein-biomolecule interactions and to develop new therapeutic agents . Its unique reactivity and stability make it a valuable compound in these fields.

Mechanism of Action

The mechanism of action of sulfuramidimidic fluoride involves the formation of stable covalent linkages with target molecules through the SuFEx reaction. This process allows the compound to interact with specific molecular targets, such as proteins, and to exert its effects by modifying their structure and function . The molecular targets and pathways involved in these interactions are often related to the biological activity of the compound, such as its ability to inhibit enzymes or modulate protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

SAIF belongs to a broader family of fluorinated sulfonamide derivatives. Key comparisons include:

- Chesulfamide : Unlike SAIF, Chesulfamide lacks the amidimidic group but incorporates a chlorophenyl ring, enhancing its fungicidal activity. Its mechanism involves disrupting fungal cell membranes via sulfonamide-mediated enzyme inhibition .

- Aliphatic sulfonyl fluorides : These compounds prioritize the sulfonyl fluoride group (SO₂F) over SAIF’s amidimidic-sulfonamide hybrid. Their reactivity is dominated by SuFEx-mediated crosslinking, whereas SAIF’s amidimidic group enables dual reactivity (e.g., hydrogen bonding and fluorophilic interactions) .

- Sulfuryl fluoride (SO₂F₂): A simpler, gaseous compound with two S-F bonds. It lacks nitrogenous groups, limiting its application to fumigation rather than biomedical uses .

Reactivity Profiles

- SAIF : Exhibits dual reactivity: (1) The S-F bond undergoes SuFEx with silyl ethers or amines, and (2) the amidimidic group participates in hydrogen bonding or coordination chemistry. This contrasts with sulfonyl fluorides, which primarily react via SuFEx .

- Iminosulfur oxydifluorides: Compared in Figure 7 of , SAIF shows slower hydrolysis than sulfonyl fluorides due to steric shielding of the S-F bond by the amidimidic group .

- PFAS sulfonamides : Perfluorinated sulfonamides (e.g., PFOS) are environmentally persistent but lack SAIF’s click-compatibility, limiting their utility in precision chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.